molecular formula C16H14FNO3 B4997680 N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B4997680
M. Wt: 287.28 g/mol
InChI Key: SYUKPAAPGRMKML-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the benzodioxole family, which is known for its various pharmacological properties.

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide acts by inhibiting the reuptake of serotonin, which leads to an increase in its concentration in the synaptic cleft. This results in the activation of the 5-HT1A receptor, which is responsible for the anxiolytic and antidepressant effects. It also modulates the activity of the dopamine and norepinephrine systems by increasing their release and inhibiting their reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is responsible for the anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases the concentration of serotonin, dopamine, and norepinephrine in the synaptic cleft, which is responsible for the anxiolytic, antidepressant, and anti-addictive effects. It also modulates the activity of the GABAergic system, which is involved in the regulation of anxiety and mood.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a potent anxiolytic and antidepressant drug. It also has a long half-life, which makes it suitable for once-daily dosing. However, it has some limitations, such as the potential for drug interactions and the risk of serotonin syndrome when used in combination with other serotonergic drugs.

Future Directions

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide has several potential future directions for research. It can be studied for its potential therapeutic applications in other diseases such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). It can also be modified to improve its pharmacokinetic properties and reduce its side effects. Furthermore, it can be used as a tool to study the role of the serotonin and dopamine systems in various physiological and pathological conditions.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 4-fluoroamphetamine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide under reflux conditions. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor, which are the main targets for antidepressant and anxiolytic drugs. It also modulates the activity of the dopamine and norepinephrine systems, which are involved in addiction.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-4-1-11(2-5-13)7-8-18-16(19)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUKPAAPGRMKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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